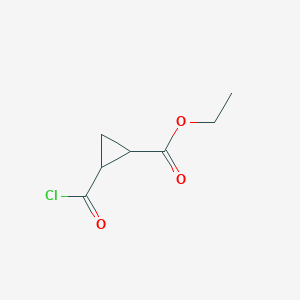
Cyclopropanecarboxylic acid,2-(chlorocarbonyl)-,ethyl ester(9ci)
Description
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is an organic compound with the molecular formula C7H9ClO3. It is a derivative of cyclopropanecarboxylic acid, featuring a chlorocarbonyl group and an ethyl ester functional group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Properties
CAS No. |
178687-20-2 |
|---|---|
Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.6 g/mol |
IUPAC Name |
ethyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3 |
InChI Key |
NTNBNHCYSBPWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC1C(=O)Cl |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)Cl |
Synonyms |
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield the ethyl ester derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, solvents like dichloromethane, and mild heating.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH), water as the solvent, and reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature to 0°C.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropanecarboxylic acid derivatives.
Hydrolysis: Cyclopropanecarboxylic acid and ethanol.
Reduction: Cyclopropanemethanol.
Scientific Research Applications
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester
Uniqueness
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the chlorocarbonyl and ethyl ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


